Phosphorescence Lifetime: Indole-5-Carboxylic Acid (56 μs) vs. Indole-2-Carboxylic Acid (912 μs)
Indole-5-carboxylic acid (I5C) exhibits a phosphorescence lifetime in aqueous solution of 56 μs, which is approximately 16-fold shorter than that of indole-2-carboxylic acid (I2C) at 912 μs [1]. The rate constant for triplet state quenching by ground-state molecules was determined as 4.4 × 10⁸ M⁻¹ s⁻¹ for I5C, compared to 6.8 × 10⁷ M⁻¹ s⁻¹ for parent indole and 2.3 × 10⁷ M⁻¹ s⁻¹ for I2C [2]. The bimolecular rate constant for iodide quenching (kqT1) was 2.7 × 10⁴ M⁻¹ s⁻¹ for I5C versus 6 × 10³ M⁻¹ s⁻¹ for I2C, representing a 4.5-fold difference. Activation energy for iodide quenching was 1.89 kcal/mol for I5C and 2.55 kcal/mol for I2C [3].
| Evidence Dimension | Phosphorescence lifetime in aqueous solution |
|---|---|
| Target Compound Data | 56 μs |
| Comparator Or Baseline | Indole-2-carboxylic acid (I2C): 912 μs |
| Quantified Difference | I2C lifetime is 16.3× longer than I5C |
| Conditions | Aqueous solution; fluorescence and phosphorescence decay kinetics methodology |
Why This Matters
The substantial lifetime difference enables researchers to select the appropriate isomer for time-resolved spectroscopic applications, with I5C being preferable when shorter triplet lifetimes and faster ground-state quenching are required.
- [1] Kowalska-Baron A, et al. Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): Heavy atom effect. Spectrochimica Acta Part A. 2013;116:183-194. View Source
- [2] Kowalska-Baron A, et al. Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): Heavy atom effect. Spectrochimica Acta Part A. 2013;116:183-194. (Rate constant data) View Source
- [3] Kowalska-Baron A, et al. Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): Heavy atom effect. Spectrochimica Acta Part A. 2013;116:183-194. (Activation energy data) View Source
